Neladenoson bialanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neladenoson dalanate, also known as BAY-1067197, is a potent and selective adenosine A1 receptor agonist , and potentially useful for treatment of cardiovascular diseases.
科学的研究の応用
Cardiac Function and Heart Failure
Neladenoson bialanate has been primarily investigated for its effects on cardiac function, particularly in patients with heart failure. It is identified as a partial adenosine A1 receptor agonist. Research indicates that this compound has beneficial effects on cardiac structure and function in patients with heart failure with reduced ejection fraction (HFrEF). These studies have explored its dose-response effect and overall safety in this context, demonstrating its potential in heart failure treatment (Voors et al., 2019; Voors et al., 2017).
Treatment of Heart Diseases
The compound's application in heart diseases is further highlighted by its cardioprotective properties. This compound hydrochloride, a prodrug of neladenoson, has been found to effectively provide cardioprotection without sedative effects or cardiac atrioventricular (AV) blocks, which are common side effects of full adenosine A1 receptor agonists. Its solubility and oral administration efficiency make it a viable candidate for clinical trials in heart failure treatment (Meibom et al., 2017).
Exercise Capacity in Heart Failure
This compound has been evaluated for its potential to improve exercise capacity and quality of life in patients with heart failure with preserved ejection fraction (HFpEF). However, a study concluded that there was no significant dose-response relationship for neladenoson with regard to change in exercise capacity, suggesting the need for novel approaches if further development of neladenoson for HFpEF treatment is pursued (Shah et al., 2019).
Potential Therapy for Chronic Heart Failure
This compound represents a novel potential therapy for heart failure, regardless of ejection fraction. Its minimal effect on heart rate and blood pressure, combined with beneficial mechanisms such as improved mitochondrial function and anti-ischemic properties, underscore its therapeutic potential. However, the optimal dose and comprehensive benefits in humans are still under investigation (Voors et al., 2018).
Overview of Adenosine A1R-Mediated Signaling
This compound's role as a partial adenosine A1 receptor agonist is crucial in modulating pathologies associated with ischemic cardiac injury. Preclinical data have demonstrated its protective and improvement effects on cardiac function at doses that avoid adverse effects on heart rate and blood pressure. It is highlighted as the first oral partial and highly selective A1R agonist in clinical development for heart failure treatment (Dinh et al., 2016).
Insights Into Safety and Efficacy
Studies also provide insights into the safety and efficacy of this compound in the context of heart failure treatment. The compound's biased agonism is explored as a means to achieve cardioprotection safely. These insights are critical for future drug development and designing improved adenosine receptor agonists for treating heart failure (Rueda et al., 2021).
特性
CAS番号 |
1239309-58-0 |
---|---|
分子式 |
C35H34ClN7O4S2 |
分子量 |
716.27 |
IUPAC名 |
2-[4-[2-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-3,5-dicyano-6-pyrrolidin-1-ylpyridin-4-yl]phenoxy]ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate |
InChI |
InChI=1S/C35H34ClN7O4S2/c1-21(39)32(44)40-22(2)35(45)47-16-15-46-27-11-7-23(8-12-27)30-28(17-37)31(43-13-3-4-14-43)42-34(29(30)18-38)49-20-26-19-48-33(41-26)24-5-9-25(36)10-6-24/h5-12,19,21-22H,3-4,13-16,20,39H2,1-2H3,(H,40,44)/t21-,22-/m0/s1 |
InChIキー |
WESNEIGKOAXSGX-VXKWHMMOSA-N |
SMILES |
CC(C(=O)NC(C)C(=O)OCCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N5CCCC5)C#N)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BAY-1067197; BAY1067197; BAY 1067197; BAY-106,7197; BAY 106,7197; BAY106,7197; BAY10-67197; BAY-10-67197; BAY 10-67197; Neladenoson dalanate; Neladenoson bialanate. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。